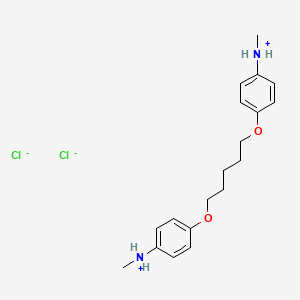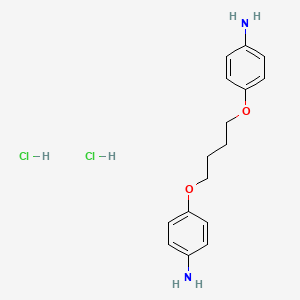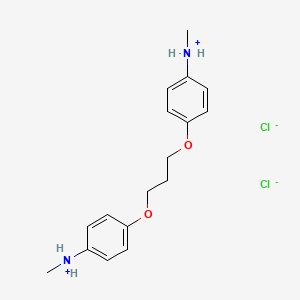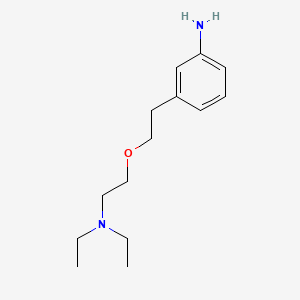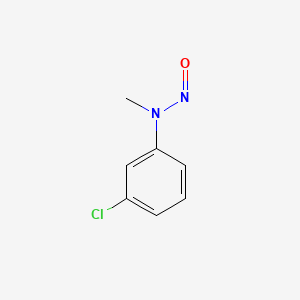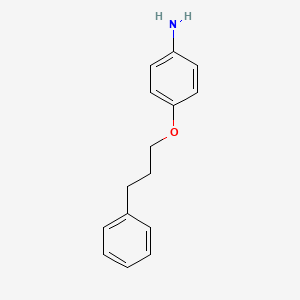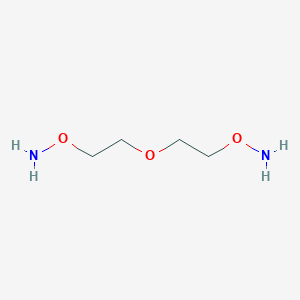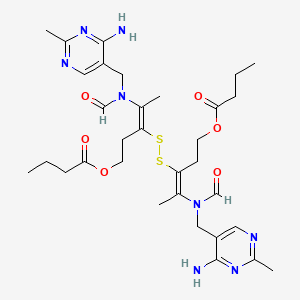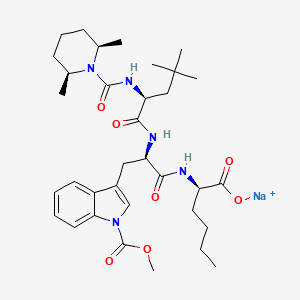
BQ-788
Vue d'ensemble
Description
BQ-788 is a potent and selective antagonist of the endothelin (ET) B-receptor . It has an IC50 value of 1.2nM for inhibition of ET-1 binding to human Girardi heart cells . It poorly inhibits the binding to ETA receptors in human neuroblastoma cell line SK-N-MC cells with an IC50 of 1300 nM .
Molecular Structure Analysis
The molecular formula of BQ-788 is C34H50N5NaO7 . It has an average mass of 663.780 Da and a monoisotopic mass of 663.360779 Da .Physical And Chemical Properties Analysis
BQ-788 is a solid substance . It is soluble in acetonitrile (0.3 mg/mL), DMSO (1.2 mg/mL), and ethanol (1.2 mg/mL). It is slightly soluble in water .Applications De Recherche Scientifique
Endothelin B-Receptor Antagonist
BQ-788 is a potent and selective endothelin (ET) B-receptor antagonist . It potently and competitively inhibits 125I-labeled endothelin 1 (ET-1) binding to ETB receptors on human Girardi heart cells .
Selectivity Over ETA Receptors
BQ-788 shows poor inhibition of the binding to ETA receptors on human neuroblastoma cell line SK-N-MC cells . This selectivity over ETA receptors makes it a valuable tool in research.
Vasoconstriction Antagonist
In isolated rabbit pulmonary arteries, BQ-788 shows no agonist activity up to 10 microM and competitively antagonizes the vasoconstriction induced by an ETB-selective agonist, BQ-3020 .
Effect on Depressor Response
In rat, BQ-788 abolishes the depressor response to ET-1, resulting in a rapid onset of apparently enhanced pressor response . This suggests its potential role in blood pressure regulation.
Inhibition of ET-1-Induced Bronchoconstriction
BQ-788 has been reported to inhibit ET-1-induced bronchoconstriction . This suggests its potential use in the treatment of respiratory disorders.
Inhibition of Tumor Growth
BQ-788 has been reported to inhibit tumor growth . This suggests its potential use in cancer research and treatment.
Inhibition of Lipopolysaccharide-Induced Organ Failure
BQ-788 has been reported to inhibit lipopolysaccharide-induced organ failure . This suggests its potential use in the treatment of sepsis and other conditions involving organ failure.
Shift in the ET-1 Dose-Response Curve
BQ-788 results in an eightfold leftward shift in the ET-1 dose-response curve , suggesting a significant involvement of ETB dilator receptors.
Safety And Hazards
In case of skin contact with BQ-788, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, it is advised to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively . It is also recommended to avoid dust formation and breathing vapors, mist, or gas .
Orientations Futures
Propriétés
IUPAC Name |
sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26-,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIFBRTTLMEOV-FUKQNADPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)[O-])NC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N5NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BQ-788 | |
CAS RN |
156161-89-6 | |
| Record name | BQ 788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156161896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-788 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44OLL8XEJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BQ-788 is a selective antagonist of the endothelin ETB receptor subtype. [, , , , ]
A: BQ-788 binds to the ETB receptor and blocks the binding of endogenous ligands, endothelin-1 (ET-1), ET-2, and ET-3, thereby preventing receptor activation. [, , ]
ANone: The downstream effects are complex and depend on the tissue and species. In general, ETB receptor blockade by BQ-788 can lead to:
- Increased vasoconstriction: In some vascular beds, ETB receptors mediate vasodilation, and their blockade by BQ-788 can lead to unopposed vasoconstriction via the ETA receptor. [, , , , , ]
- Reduced ET-1 clearance: ETB receptors are involved in the clearance of circulating ET-1, and their blockade by BQ-788 can increase plasma ET-1 levels. [, , , ]
- Modulation of neurotransmission: ETB receptors are found on enteric neurons and can influence intestinal motility. BQ-788 can affect peristalsis by modulating cholinergic nerve-mediated contractions. [, ]
- Alterations in cell proliferation: ETB receptors are involved in cell proliferation in various cell types, including airway smooth muscle cells. BQ-788 can inhibit ET-1-induced mitogenesis in these cells. []
A: No, BQ-788 has been shown to have no agonist activity at ETB receptors in concentrations up to 10 μM. []
ANone: The molecular formula of BQ-788 is C28H40N6O6, and its molecular weight is 556.66 g/mol.
A: Yes, BQ-788 has been characterized by 1H NMR and high-resolution fast atom bombardment mass spectrometry. []
ANone: The provided research articles focus primarily on the pharmacological and physiological effects of BQ-788 in relation to ETB receptors. They do not contain information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or the other aspects listed in questions 3-26.
A: BQ-788 was first described in the early 1990s as a potent and selective ETB receptor antagonist. [, ] Its development was a significant milestone in endothelin research, as it provided a valuable tool to investigate the physiological and pathological roles of ETB receptors.
ANone: BQ-788 has the potential to be utilized in various research areas, including:
- Cardiovascular research: Exploring the role of ETB receptors in hypertension, heart failure, and pulmonary hypertension. [, , , , , , ]
- Neuroscience: Investigating the involvement of ETB receptors in stroke, neurodegenerative diseases, and pain. [, , ]
- Gastroenterology: Understanding the role of ETB receptors in regulating intestinal motility and inflammatory bowel diseases. []
- Pulmonary research: Studying the contribution of ETB receptors to airway hyperreactivity and pulmonary fibrosis. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




